molecular formula C13H16O5 B166841 Trinexapac-ethyl CAS No. 95266-40-3

Trinexapac-ethyl

Cat. No.: B166841
CAS No.: 95266-40-3
M. Wt: 252.26 g/mol
InChI Key: RVKCCVTVZORVGD-UHFFFAOYSA-N
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Description

Trinexapac-ethyl is a synthetic plant growth regulator derived from cyclohexanecarboxylate. It is primarily used to inhibit the biosynthesis of gibberellins, which are plant hormones responsible for promoting cell elongation and growth. This compound is widely applied as a foliar spray on cereal crops such as barley, durum wheat, oats, rye, triticale, and wheat, as well as on oilseed rape, sugarcane, grassland, amenity turf, and managed turf .

Scientific Research Applications

Trinexapac-ethyl has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Trinexapac-ethyl primarily targets the plant hormone gibberellic acid . Gibberellic acid plays a crucial role in promoting cell elongation in plants .

Mode of Action

This compound acts as an inhibitor of gibberellic acid . It inhibits the production of gibberellic acid, leading to a restriction of internode elongation . This results in reduced vertical growth of plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin synthesis pathway . By inhibiting the production of gibberellic acid, this compound disrupts this pathway, leading to reduced internode elongation and overall plant height .

Pharmacokinetics

This compound is absorbed by the foliage of plants and is then translocated to the growing shoot .

Result of Action

The primary result of this compound’s action is the reduction of plant height due to restricted internode elongation . This leads to increased plant density and improved canopy characteristics . Additionally, this compound has been implicated in improving the abiotic stress tolerance of plants .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in a study on sugarcane, it was found that the photosynthetically active radiation in the leaf chamber was set to 1500 μmol m–2 s–1, relative humidity was adjusted to near ambient level (approximately 80%) and leaf chamber CO2 concentration was set to 380 μl L–1 during measuring leaf Pn . These environmental conditions could potentially influence the efficacy and stability of this compound’s action.

Safety and Hazards

Trinexapac-ethyl is harmful if swallowed, inhaled, or absorbed through the skin . It causes moderate eye irritation and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trinexapac-ethyl involves several key steps:

    Reaction of Acetoacetic Ester with Diethyl Maleate: Under the action of an alkali, acetoacetic ester reacts with diethyl maleate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an alkali, followed by acidification to yield ethyl 3,5-cyclohexyldione-formate.

    Esterification: The ethyl 3,5-cyclohexyldione-formate is esterified with cyclopropyl formyl chloride in the presence of an acid-binding agent to produce ethyl 4-cyclopropylformacyl-3,5-dione cyclohexane-carboxylate.

    Final Reaction: The final product is obtained by reacting the esterified compound with an organic alkali and a catalyst.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and fewer byproducts. The process involves high-pressure condensation, cyclization, and esterification reactions under controlled conditions to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Trinexapac-ethyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

    Fluazifop-P-butyl: Another plant growth regulator used to control grass growth.

    Propiconazole: A fungicide with growth-regulating properties.

    Pyrimethanil: A fungicide that also affects plant growth.

Uniqueness of Trinexapac-ethyl: this compound is unique in its specific inhibition of gibberellin biosynthesis, which makes it highly effective in controlling plant height and preventing lodging. Its rapid absorption and systemic action further enhance its effectiveness compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKCCVTVZORVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Record name TRINEXAPAC-ETHYL
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DSSTOX Substance ID

DTXSID9032535
Record name Trinexapac-ethyl
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

WHITE POWDER.
Record name TRINEXAPAC-ETHYL
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Flash Point

133 °C
Record name TRINEXAPAC-ETHYL
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Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent)
Record name TRINEXAPAC-ETHYL
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Density

Relative density (water = 1): 1.3
Record name TRINEXAPAC-ETHYL
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.003
Record name TRINEXAPAC-ETHYL
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CAS No.

95266-40-3
Record name Trinexapac-ethyl [ISO]
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Record name Trinexapac-ethyl
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Record name trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate
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Record name TRINEXAPAC-ETHYL
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Record name TRINEXAPAC-ETHYL
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Melting Point

36 °C
Record name TRINEXAPAC-ETHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of trinexapac-ethyl?

A1: this compound is a plant growth regulator that acts as a gibberellin (GA) biosynthesis inhibitor. [, , , ] It specifically inhibits the conversion of GA19 to GA20 in the GA pathway, ultimately leading to reduced internode elongation and a more compact plant structure. []

Q2: How does this compound's inhibition of gibberellin biosynthesis affect plant growth?

A2: Inhibiting gibberellin biosynthesis with this compound primarily affects plant height by reducing internode length. [, , , , , ] This leads to shorter, sturdier plants, often associated with increased lodging resistance in cereal crops like wheat. [, , , ]

Q3: Does this compound impact root growth?

A3: Research on the effects of this compound on root growth presents mixed findings. Some studies show no significant changes in root mass, [, ] while others report initial reductions in total root length and surface area followed by accelerated growth. []

Q4: Does this compound affect photosynthetic processes?

A4: While this compound can influence canopy architecture, directly impacting light interception, it generally does not negatively affect photosynthetic rates. [] In some cases, it can even enhance photosynthetic rates under shade conditions, potentially due to increased tiller density. []

Q5: Can this compound application improve stress tolerance in plants?

A5: Yes, research suggests that this compound may enhance stress tolerance in plants. Reduced respiration rates observed in treated plants could contribute to greater stress tolerance. [] Additionally, by promoting a more robust root system in some cases, this compound may improve water and nutrient uptake under stress. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H22O5, and its molecular weight is 294.34 g/mol.

Q7: Does this compound pose any environmental risks?

A7: While generally considered safe when used responsibly, further research is needed to fully understand the long-term environmental impact of this compound. [] Investigating its degradation pathways and potential effects on non-target organisms is crucial for sustainable use. []

Q8: Are there any alternatives to this compound for plant growth regulation?

A8: Yes, various other plant growth regulators are available, each with its own mode of action and target crops. Some alternatives include prohexadione-calcium, mepiquat chloride, and paclobutrazol. [, , , , , , ] The choice of the most suitable growth regulator depends on the specific crop, desired growth response, and environmental considerations. []

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